Biochemical Potency Comparison: SR-17398 vs. Representative ULK1 Inhibitors
SR-17398 exhibits an IC50 of 22.4 µM against ULK1 in a biochemical assay using full-length ULK1 and full-length human Atg13 tagged with Flag [1]. This potency is markedly lower than that of optimized ULK1 inhibitors such as MRT68921 (IC50 = 2.9 nM) and ULK-101 (IC50 = 8.3 nM), but higher than the non-selective PI3K inhibitor 3-Methyladenine (IC50 = 60 µM) [2]. The quantitative difference underscores SR-17398's role as a moderately active hit compound, ideal for use as a reference standard or starting point for SAR studies.
| Evidence Dimension | ULK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 22.4 µM |
| Comparator Or Baseline | MRT68921: 2.9 nM; ULK-101: 8.3 nM; SBI-0206965: 108 nM; 3-Methyladenine: 60 µM |
| Quantified Difference | SR-17398 is ~7,700-fold less potent than MRT68921, ~2,700-fold less potent than ULK-101, but ~2.7-fold more potent than 3-Methyladenine |
| Conditions | Biochemical ULK1 kinase assay; full-length ULK1 and full-length human Atg13-Flag |
Why This Matters
SR-17398's moderate IC50 positions it as a valuable negative control or baseline reference in ULK1 inhibition assays, distinct from both ultra-potent tool compounds and weak autophagy inhibitors.
- [1] Wood, S. D., Grant, W., Adrados, I., Choi, J. Y., Alburger, J. M., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1258–1263. View Source
- [2] Table 1: Comparative IC50 values of autophagy inhibitors. PMC9403721. View Source
